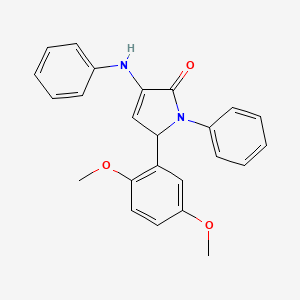
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. BPP is a synthetic compound that is used to study the mechanisms of various biological processes.
Mécanisme D'action
BPP inhibits the activity of PKC by binding to the enzyme's regulatory domain, preventing it from interacting with its substrate. This results in a decrease in the phosphorylation of downstream targets, which ultimately affects various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PKC by BPP has been shown to have various biochemical and physiological effects. BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, BPP has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPP in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes without affecting other cellular processes. However, one limitation of using BPP is its potential toxicity. BPP has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BPP in scientific research. One potential direction is the development of more potent and selective PKC inhibitors. Another potential direction is the use of BPP in the study of PKC isoforms, which play different roles in various cellular processes. Additionally, BPP could be used in the study of the role of PKC in various diseases, such as cancer, Alzheimer's disease, and diabetes.
Conclusion:
In conclusion, BPP is a synthetic compound that has significant potential in scientific research. Its specificity for PKC allows researchers to study the role of this enzyme in various biological processes. While there are limitations to its use, such as potential toxicity, BPP has several advantages that make it a valuable tool in scientific research. There are also several future directions for the use of BPP in the study of PKC and its role in various diseases.
Méthodes De Synthèse
The synthesis of BPP involves the reaction of 3-bromophenol and 4-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then reacted with 2-bromo-2-methylpropanoic acid in the presence of potassium carbonate and dimethylformamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
BPP has been used in various scientific research studies to investigate the mechanisms of biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. BPP has also been used to study the role of PKC in the regulation of ion channels and receptors.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIXSQNXAEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)